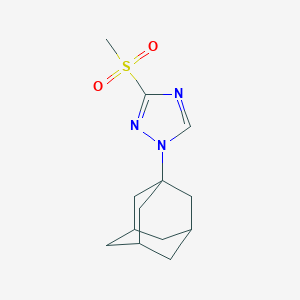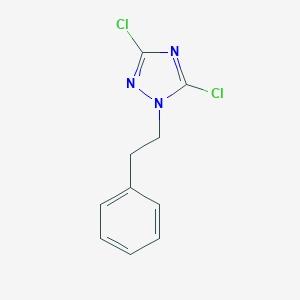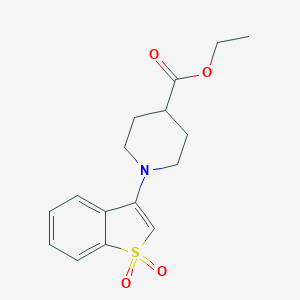![molecular formula C24H24N2O4 B249467 N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide, also known as DMTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzamide derivative and has a chemical formula of C23H24N2O4. DMTB has been studied for its various pharmacological properties, including its potential as an anti-cancer agent and as a modulator of the immune system.
Mécanisme D'action
The exact mechanism of action of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide is not fully understood. However, it has been suggested that N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in lab experiments is its potential toxicity. While N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
Orientations Futures
There are several future directions for the study of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide. One area of research is the development of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide analogs with improved pharmacological properties. Another area of research is the study of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide's potential as a modulator of the immune system. Further studies are also needed to determine the toxicity and pharmacokinetics of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in vivo.
Méthodes De Synthèse
The synthesis of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with benzylamine in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), to yield the final product, N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide.
Applications De Recherche Scientifique
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been studied for its potential as a modulator of the immune system. It has been shown to enhance the activity of natural killer cells, which are important in the body's defense against cancer and viral infections.
Propriétés
Nom du produit |
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide |
|---|---|
Formule moléculaire |
C24H24N2O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-benzyl-4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-29-21-13-8-18(14-22(21)30-2)15-23(27)26-20-11-9-19(10-12-20)24(28)25-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,28)(H,26,27) |
Clé InChI |
OXUSSASPUMVCRZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)




![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)

![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)
